(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
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Overview
Description
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a derivative of amino acids, specifically modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is particularly favored because it can be removed under mild basic conditions, making it a versatile tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. The general procedure includes:
Starting Material: The amino acid (S)-2-amino-4-ethyl-hexanoic acid.
Reagents: Fmoc chloride and a base such as sodium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DCC and HOBt in an organic solvent like dichloromethane.
Major Products:
Deprotected Amino Acid: The removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides, which are chains of amino acids.
Scientific Research Applications
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of bioactive peptides and other complex organic molecules.
Mechanism of Action
The primary mechanism of action for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group is removed under basic conditions, revealing the free amino group for subsequent reactions .
Comparison with Similar Compounds
Fmoc-2-aminooctanoic acid: Another Fmoc-protected amino acid with a similar structure but different side chain length.
Fmoc-lysine: Contains an additional amino group on the side chain, offering different reactivity and applications.
Uniqueness: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is unique due to its specific side chain structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.
Properties
Molecular Formula |
C23H27NO4 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
XJEVIPVJYGAMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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